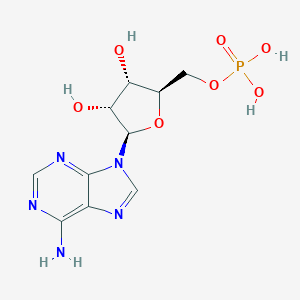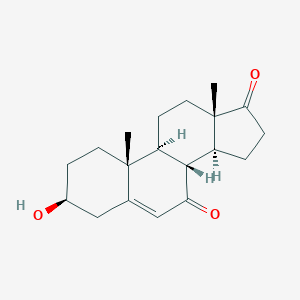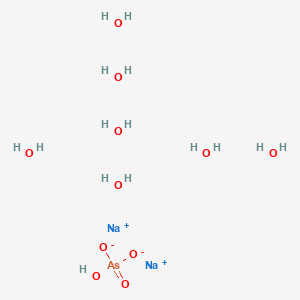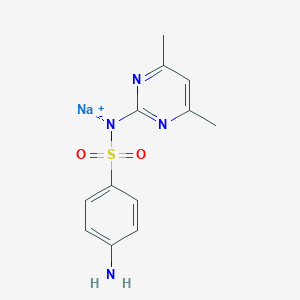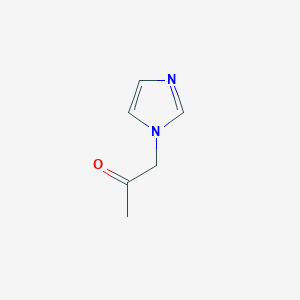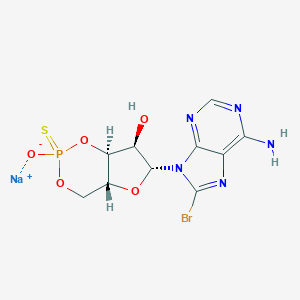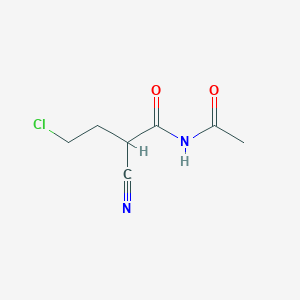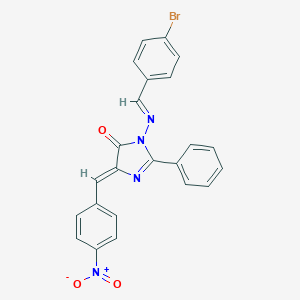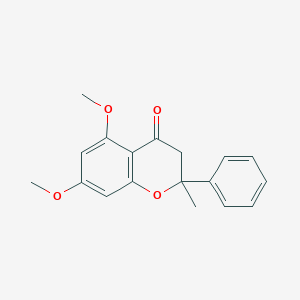![molecular formula C9H13NO B159743 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone CAS No. 128960-03-2](/img/structure/B159743.png)
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone, also known as A-836,339, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It has been studied extensively for its potential use in treating pain and addiction.
Wirkmechanismus
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone acts as a kappa opioid receptor agonist. It binds to the kappa opioid receptor and activates it, leading to a decrease in pain sensation and a reduction in the rewarding effects of drugs of abuse. It is also thought to have anxiolytic and antidepressant effects.
Biochemische Und Physiologische Effekte
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It can decrease pain sensation, reduce the rewarding effects of drugs of abuse, and have anxiolytic and antidepressant effects. It has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone in lab experiments is that it has a high affinity for the kappa opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of endogenous kappa opioid receptor ligands.
Zukünftige Richtungen
There are many future directions for research on 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone. One direction is to study its potential use in treating pain and addiction in humans. Another direction is to investigate its anti-inflammatory effects and its potential use in treating inflammatory conditions. Additionally, further research is needed to better understand the mechanism of action of 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone and its effects on the kappa opioid receptor.
Synthesemethoden
The synthesis of 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone involves several steps. The starting material is 2-piperidone, which is converted to the corresponding enamine by reacting it with ethynylmagnesium bromide. The enamine is then reduced with sodium borohydride to give the desired product.
Wissenschaftliche Forschungsanwendungen
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone has been studied extensively for its potential use in treating pain and addiction. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the modulation of pain and addiction. Studies have also shown that it can reduce the rewarding effects of drugs of abuse, such as cocaine and opioids.
Eigenschaften
CAS-Nummer |
128960-03-2 |
|---|---|
Produktname |
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-[(2R)-2-ethynylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3/t9-/m0/s1 |
InChI-Schlüssel |
GTJWFTSLKATWSH-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)N1CCCC[C@@H]1C#C |
SMILES |
CC(=O)N1CCCCC1C#C |
Kanonische SMILES |
CC(=O)N1CCCCC1C#C |
Synonyme |
Piperidine, 1-acetyl-2-ethynyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




